REACTION_CXSMILES
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I[C:2]1[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[CH:9]1[C:21]2[NH:20][C:19]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[C:13]=2[CH:12]=[CH:11][CH:10]=1>O(C1C=CC=CC=1)C1C=CC=CC=1.[Cu-]=O>[CH:18]1[C:19]2[N:20]([C:2]3[CH:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=3)[C:21]3[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=3)[C:14]=2[CH:15]=[CH:16][CH:17]=1
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Name
|
|
Quantity
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2.19 g
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Type
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reactant
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Smiles
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IC1=CC=C(C=C1)N
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Name
|
|
Quantity
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3.35 g
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Type
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reactant
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Smiles
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C1=CC=CC=2C3=CC=CC=C3NC12
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Name
|
|
Quantity
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40 mL
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Type
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solvent
|
Smiles
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O(C1=CC=CC=C1)C1=CC=CC=C1
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Name
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|
Quantity
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2.18 g
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Type
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catalyst
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Smiles
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[Cu-]=O
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Control Type
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UNSPECIFIED
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Setpoint
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190 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to room temperature
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Type
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FILTRATION
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Details
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filtered by fast silica gel column
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Type
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CUSTOM
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Details
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to remove excess copper complex and 1-phenoxybenzene
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Type
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CUSTOM
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Details
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The filtrate was evaporated to dryness
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Type
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CUSTOM
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Details
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to give product
|
Type
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CUSTOM
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Details
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yielding 2.37 g (92%)
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3N(C12)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |